molecular formula C34H51Cl4FN4O B11935370 (+)-1-[2-(4-Fluorophenyl)-2-(4-isopropylpiperazino)ethyl]-4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazine tetrahydrochloride

(+)-1-[2-(4-Fluorophenyl)-2-(4-isopropylpiperazino)ethyl]-4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazine tetrahydrochloride

Cat. No.: B11935370
M. Wt: 692.6 g/mol
InChI Key: VGDBONHXEQIVFN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MCL0129 tetrahydrochloride involves multiple steps, starting with the preparation of the core piperazine structure. The key steps include:

Industrial Production Methods

Industrial production of MCL0129 tetrahydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

MCL0129 tetrahydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxynaphthalenyl group.

    Reduction: Reduction reactions can occur at the fluorophenyl group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of MCL0129 tetrahydrochloride with modified functional groups, which can be used for further research and development .

Scientific Research Applications

MCL0129 tetrahydrochloride has several scientific research applications:

    Chemistry: Used as a tool compound to study the structure and function of melanocortin receptors.

    Biology: Investigated for its role in modulating physiological processes such as energy homeostasis and pigmentation.

    Medicine: Explored for its potential therapeutic effects in treating anxiety, depression, and obesity.

    Industry: Utilized in the development of new drugs targeting the melanocortin system

Mechanism of Action

MCL0129 tetrahydrochloride acts as an antagonist at the melanocortin-4 receptor. It binds to the receptor and blocks the agonistic-binding site, preventing the activation of downstream signaling pathways. This inhibition leads to a decrease in cyclic adenosine monophosphate (cAMP) formation, which is a key mediator of the receptor’s effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MCL0129 tetrahydrochloride is unique due to its high selectivity for the melanocortin-4 receptor and its potent antagonistic activity. Unlike other similar compounds, it does not show significant affinity for other melanocortin receptors, making it a valuable tool for studying MC4R-specific pathways and developing targeted therapies .

Properties

Molecular Formula

C34H51Cl4FN4O

Molecular Weight

692.6 g/mol

IUPAC Name

1-[1-(4-fluorophenyl)-2-[4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazin-1-yl]ethyl]-4-propan-2-ylpiperazine;tetrahydrochloride

InChI

InChI=1S/C34H47FN4O.4ClH/c1-27(2)38-22-24-39(25-23-38)33(29-11-14-30(35)15-12-29)26-37-20-18-36(19-21-37)17-7-6-10-32-31-9-5-4-8-28(31)13-16-34(32)40-3;;;;/h4-5,8-9,11-16,27,33H,6-7,10,17-26H2,1-3H3;4*1H

InChI Key

VGDBONHXEQIVFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)C(CN2CCN(CC2)CCCCC3=C(C=CC4=CC=CC=C43)OC)C5=CC=C(C=C5)F.Cl.Cl.Cl.Cl

Origin of Product

United States

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